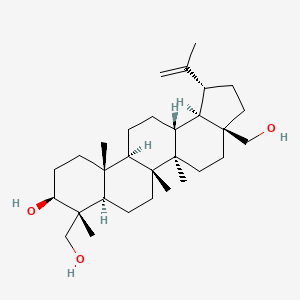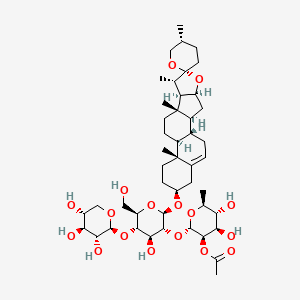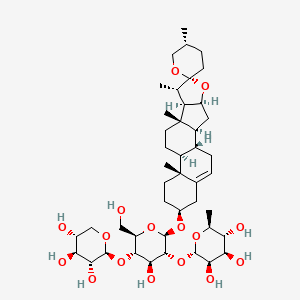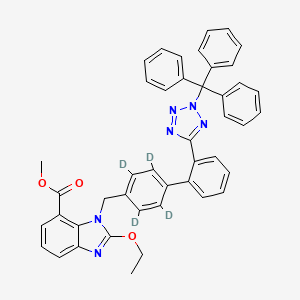
23-Hydroxybetulin
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 23-Hydroxybetulin involves complex chemical reactions, starting from betulinic acid as a precursor. A notable approach includes the Baldwin's cyclopalladation of the 23-methyl group from a 3-one oxime of betulinic acid, highlighting the intricate steps required to introduce the hydroxyl group at the 23rd position (Sun et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound features a hydroxyl group at the 23rd carbon, a modification that significantly impacts its pharmacological profile. This structural attribute is critical for its binding affinity to cellular targets and its overall biological activity, including its interaction with the mitochondrial pathway, which plays a pivotal role in its anticancer action (Hong Yao et al., 2018).
Chemical Reactions and Properties
This compound participates in various chemical reactions, particularly in the synthesis of its derivatives. These reactions often involve modifications at the C-28 position to produce ester derivatives, which have shown enhanced antitumor activities. The compound's chemical properties, such as its ability to undergo oxidation and conjugation, are crucial for its biological functions and the development of analogues with improved pharmacological profiles (Y. Bi et al., 2012).
Physical Properties Analysis
The physical properties of this compound, including its solubility and stability, are essential for its pharmacokinetic profile and therapeutic efficacy. It is stable in plasma at -20 degrees Celsius for at least three weeks, indicating good stability for pharmacological studies. The compound's solubility in various solvents affects its bioavailability and distribution in biological systems (Min Yang et al., 2005).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity and interaction with biological macromolecules, underpin its pharmacological actions. Its ability to induce apoptosis in cancer cells through modulation of mitochondrial pathways and inhibition of telomerase activity highlights the therapeutic potential of targeting cellular mechanisms involved in cell growth and death. The compound's interactions with proteins, DNA, and cellular organelles are central to its anticancer effects (Z. Ji et al., 2002).
Applications De Recherche Scientifique
Apoptotic Effects in Cancer Cells : 23-HBA induces apoptosis (programmed cell death) in cancer cells. For instance, in human leukemia HL-60 cells, it causes growth arrest and apoptotic cell death, associated with down-regulation of bcl-2 and telomerase activity (Ji et al., 2002).
Study of Anticancer Mechanisms : A series of fluorescent 23-HBA derivatives have been synthesized and evaluated for their anti-proliferative activities. These studies help in understanding the subcellular localization and uptake profile of 23-HBA in cancer cells, providing clues for its molecular mechanism of action (Yao et al., 2018).
Pharmacokinetics and Toxicology : Liquid chromatography/mass spectrometry (LC/MS) methods have been developed for quantitative analysis of 23-HBA in mouse plasma, aiding in pharmacokinetic and toxicological evaluations (Yang et al., 2005).
Metabolism Studies : The metabolism of 23-HBA in human liver microsomes has been studied, with findings indicating that cytochrome P450 isoenzymes CYP1A2 and CYP3A4 are mainly involved in its metabolism. This has implications for its pharmacokinetic and clinical outcomes when co-administered with other compounds (Zhou et al., 2019).
Combination with Chemotherapeutic Agents : 23-HBA has been found to synergize the antitumor activities of doxorubicin both in vitro and in vivo, suggesting its potential as an adjuvant in chemotherapy (Zheng et al., 2010).
Cardioprotective Effects : There is evidence that 23-HBA may protect against doxorubicin-induced cardiotoxicity, possibly through its antioxidant activity (Zhou et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 23-Hydroxybetulin is the peroxisome proliferator-activated receptor (PPAR)-γ . PPAR-γ is a type of nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis . It has been identified as a tumor suppressor gene and is found to be expressed at low levels in lung adenocarcinoma cells .
Mode of Action
This compound interacts with its target, PPAR-γ, and influences the PPAR signaling pathway . This interaction leads to the inhibition of the proliferation of lung adenocarcinoma cells by blocking the cell cycle at the G1 phase . Furthermore, it is associated with the production of mitochondrial reactive oxygen species (ROS) .
Biochemical Pathways
The compound affects pathways related to immunity and inflammation, vascular function, cell proliferation, differentiation, development, and apoptosis . The most enriched pathways are explored through Gene Ontology and Kyoto Encyclopedia of Genes and Genomes analyses . The mechanism of action of this compound is closely related to the PPAR signaling pathway and mitochondrial ROS .
Result of Action
The action of this compound results in the inhibition of the viability and proliferation of lung adenocarcinoma H1299 cells . It has been shown to promote apoptosis . The compound’s action is related to PPAR-γ, the PPAR signaling pathway, and mitochondrial ROS . The clinical prognosis was found to be improved, as the survival rate of patients was increased .
Propriétés
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-3a,8-bis(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-19(2)20-9-14-30(18-32)16-15-28(5)21(25(20)30)7-8-23-26(3)12-11-24(33)27(4,17-31)22(26)10-13-29(23,28)6/h20-25,31-33H,1,7-18H2,2-6H3/t20-,21+,22+,23+,24-,25+,26-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMKDBZGQWXPAZ-MZFJGDBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the analytical significance of 23-Hydroxybetulin in studying traditional Cree medicine?
A1: this compound serves as a key analytical target in understanding the chemical composition of Sorbus decora and Sorbus americana bark, which are traditionally used by the Eeyou Istchee Cree First Nation for medicinal purposes []. A validated RP-HPLC-ELSD method enables the identification and quantification of this compound alongside other lupane- and ursane-type terpenes in these plants []. This method provides valuable insights into the potential active constituents responsible for the reported antidiabetic effects of these traditional remedies [].
Q2: How abundant is this compound in Sorbus decora and Sorbus americana bark, and does its concentration vary geographically?
A2: Research indicates that this compound is a major triterpene component found in both Sorbus decora and Sorbus americana bark, present at milligram levels []. Interestingly, the study found comparable levels of this compound in plant samples collected from four different geographic locations, including inland and coastal Cree communities in northern Quebec []. This suggests a consistent phytochemical profile across different populations of these Sorbus species.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1164366.png)